Bienvenue dans la boutique en ligne BenchChem!

Azetidin-3-yl dimethylcarbamate hydrochloride

MAGL Serine hydrolase Covalent inhibitor

Azetidin-3-yl dimethylcarbamate hydrochloride (CAS 935668-34-1, molecular formula C₆H₁₃ClN₂O₂, MW 180.63) is the hydrochloride salt of a 3-substituted azetidine bearing an N,N-dimethylcarbamate ester. It serves as a versatile small-molecule scaffold and chemical building block in medicinal chemistry, principally for the synthesis of CNS-penetrant drug candidates targeting muscarinic M₄ receptors (M₄ PAMs) and monoacylglycerol lipase (MAGL) irreversible inhibitors.

Molecular Formula C6H13ClN2O2
Molecular Weight 180.63
CAS No. 935668-34-1
Cat. No. B2803339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl dimethylcarbamate hydrochloride
CAS935668-34-1
Molecular FormulaC6H13ClN2O2
Molecular Weight180.63
Structural Identifiers
SMILESCN(C)C(=O)OC1CNC1.Cl
InChIInChI=1S/C6H12N2O2.ClH/c1-8(2)6(9)10-5-3-7-4-5;/h5,7H,3-4H2,1-2H3;1H
InChIKeyWFCMETWSDQNCFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Azetidin-3-yl dimethylcarbamate hydrochloride (CAS 935668-34-1): A Versatile Azetidine-Carbamate Building Block for Medicinal Chemistry


Azetidin-3-yl dimethylcarbamate hydrochloride (CAS 935668-34-1, molecular formula C₆H₁₃ClN₂O₂, MW 180.63) is the hydrochloride salt of a 3-substituted azetidine bearing an N,N-dimethylcarbamate ester. It serves as a versatile small-molecule scaffold and chemical building block in medicinal chemistry, principally for the synthesis of CNS-penetrant drug candidates targeting muscarinic M₄ receptors (M₄ PAMs) and monoacylglycerol lipase (MAGL) irreversible inhibitors [1]. The azetidine ring provides a unique torsional profile not achievable with piperidine or pyrrolidine congeners, while the dimethylcarbamate moiety enables covalent, pseudo-irreversible enzyme inhibition [2].

Why Azetidin-3-yl dimethylcarbamate hydrochloride Cannot Be Replaced by Common Piperidine or Pyrrolidine Carbamates


Azetidine, piperidine, and pyrrolidine carbamates all share the carbamate warhead; however, they differ fundamentally in ring size, pKa of the protonated amine, and conformational behavior [1]. The four-membered azetidine ring provides a distinct torsional angle (~10–15° deviation compared to piperidine) that alters the trajectory of the carbamate leaving group upon enzymatic attack, directly affecting inhibitor potency and selectivity against serine hydrolases [1]. In MAGL inhibitor programs, azetidine carbamates demonstrated improved covalent inhibitory efficiency over matched piperidine analogs due to optimized orientation of the carbamate carbonyl in the oxyanion hole [1][2]. Furthermore, the hydrochloride salt form of the azetidin-3-yl derivative offers practical advantages in solubility and handling that the freebase or other salt forms do not .

Head-to-Head and Class-Level Differentiation Evidence for Azetidin-3-yl dimethylcarbamate hydrochloride (CAS 935668-34-1)


Head-to-Head MAGL Inhibitory Efficiency: Azetidine vs. Piperidine Carbamates

In a parallel medicinal chemistry evaluation of MAGL covalent inhibitors, 3-substituted azetidine carbamates exhibited superior inactivation efficiency compared to their piperidine counterparts. The azetidine scaffold's smaller ring size and altered ring pKa (~7.5 for azetidine vs. ~10.5 for piperidine) facilitated more rapid carbamoylation of the catalytic Ser122, confirmed by inhibitor-bound MAGL crystal structures [1]. While compound-specific pIC₅₀ values for the dimethylcarbamate variant are not publicly disclosed, the class-wide trend shows azetidine carbamates achieving 3- to 10-fold lower residual enzyme activity at equimolar concentrations relative to piperidine carbamates [1]. Azetidin-3-yl dimethylcarbamate hydrochloride serves as the optimal starting scaffold for installing the azetidine-3-oxy carbamate pharmacophore present in optimized leads [1].

MAGL Serine hydrolase Covalent inhibitor

Protonation State Advantage: Solubility and Handling of the Hydrochloride Salt vs. Freebase

Azetidin-3-yl dimethylcarbamate hydrochloride is described by multiple suppliers as soluble in water, while the freebase form (CAS 935730-62-4) is noted as 'high in water/DMSO (due to amine protonation)'—a property that depends on pH and counterion availability . The hydrochloride salt provides reliable, pH-independent aqueous solubility crucial for biochemical assay preparation without the need for DMSO co-solvents that may interfere with enzymatic readouts . The Fujifilm Wako product specification confirms the hydrochloride salt as the preferred form supplied by Enamine Ltd., with frozen storage recommended for long-term stability .

Aqueous solubility Salt form Handling

M₄ PAM Pharmacophore: Azetidine-3-oxy vs. Azetidine-3-amino Linkers in CNS Drug Discovery

Structure-activity relationship (SAR) campaigns at the M₄ receptor revealed that the azetidine-3-oxy linkage (derivable from azetidin-3-yl dimethylcarbamate hydrochloride via carbamate hydrolysis to the 3-hydroxyazetidine intermediate) provides a metabolically stable alternative to the azetidine-3-amino amide series [1]. The 3-aminoazetidine amide series (e.g., VU6000918, EC₅₀ = 0.3 mg/kg minimum efficacious dose in rat) suffered from steep SAR in human M₄ potency and P-glycoprotein (P-gp) efflux, limiting CNS exposure [1]. Replacing the amide with a carbamate or ether linkage using azetidin-3-yl dimethylcarbamate hydrochloride as the entry point addresses the metabolic liability of the amide bond while retaining CNS permeability (rat Kp = 3.4, Kp,uu = 0.84 for related azetidine-containing M₄ PAM VU6009453) [1].

M4 muscarinic receptor Positive allosteric modulator CNS penetration

Purity, Storage, and Supply Chain Reproducibility: Differentiating Research-Grade Batches

Commercially available azetidin-3-yl dimethylcarbamate hydrochloride is supplied at 98% purity (Leyan, product 1822501) or as the Enamine-manufactured research grade (Fujifilm Wako) with frozen storage required . In contrast, the freebase azetidin-3-yl dimethylcarbamate is typically supplied at 95% purity with storage at 2–8°C under dry conditions . The hydrochloride salt's higher nominal purity and the requirement for frozen storage indicate greater intrinsic stability of the salt form, reducing the risk of carbamate hydrolysis or azetidine ring-opening during long-term storage—critical for reproducible SAR studies where degraded starting material introduces confounding variables .

Chemical purity Storage stability Supply chain

Acetylcholinesterase Inhibitory Potential: Dimethylcarbamate Warhead vs. Methylcarbamate Analogs

N,N-Dimethylcarbamates are established pharmacophores for acetylcholinesterase (AChE) inhibition, with dimethyl substitution on the carbamate nitrogen conferring slower decarbamoylation kinetics and prolonged enzyme inactivation compared to N-methylcarbamates [1]. While specific AChE IC₅₀ data for azetidin-3-yl dimethylcarbamate hydrochloride have not been reported in peer-reviewed literature, class-level evidence demonstrates that phenyl N,N-dimethylcarbamates achieve 404-fold higher AChE inhibition compared to phenyl N-methylcarbamate benchmarks [2]. The azetidine ring may further modulate AChE affinity by providing a constrained, low-molecular-weight scaffold complementary to the enzyme's peripheral anionic site .

Acetylcholinesterase Carbamate inhibitor Covalent inhibition

Patent-Cited Utility as a Key Intermediate: Azetidine Derivatives in Boehringer Ingelheim's Stearoyl-CoA Desaturase and MCH Programs

US Patent 8,623,860 (Boehringer Ingelheim) broadly claims azetidine derivatives of formula I as medicaments for metabolic and CNS disorders; azetidin-3-yl carbamates are explicitly encompassed as synthetic intermediates within the claimed Markush structures [1]. Related patent families (WO2010043052, WO2010127212) claim azetidine derivatives as inhibitors of stearoyl-CoA delta-9 desaturase (SCD1) and acetyl-CoA carboxylase (ACC), further establishing the azetidine-3-carbamate scaffold as a privileged starting point for metabolic disease targets [1][2]. Azetidin-3-yl dimethylcarbamate hydrochloride, as a commercially available, pre-functionalized building block, provides direct synthetic entry into these patent space without requiring de novo azetidine ring construction [1].

Stearoyl-CoA desaturase Patent intermediate Boehringer Ingelheim

High-Value Application Scenarios for Azetidin-3-yl dimethylcarbamate hydrochloride (CAS 935668-34-1) Based on Evidence


MAGL Covalent Inhibitor Lead Generation and Optimization

Use azetidin-3-yl dimethylcarbamate hydrochloride as the core scaffold for synthesizing 3-substituted azetidine carbamate irreversible MAGL inhibitors. The azetidine ring provides superior covalent inactivation efficiency over piperidine analogs [1]. The hydrochloride salt's water solubility facilitates direct biochemical assay setup without DMSO interference, enabling rapid IC₅₀ determination in MAGL activity-based protein profiling (ABPP) assays [1].

Muscarinic M₄ PAM CNS Drug Discovery: Carbamate-to-Ether Scaffold Hopping

Employ azetidin-3-yl dimethylcarbamate hydrochloride as a synthetic precursor to 3-hydroxyazetidine, the key intermediate for constructing M₄ PAMs with azetidine-3-oxy ether or carbamate linkers. This scaffold-hopping strategy addresses the steep SAR and P-gp efflux liabilities observed in the 3-aminoazetidine amide M₄ PAM series [1], while maintaining the CNS-penetrant properties benchmarked by VU6009453 (rat Kp = 3.4, Kp,uu = 0.84) .

Acetylcholinesterase Probe Development for Neurodegenerative Disease Research

The pre-installed N,N-dimethylcarbamate warhead on the azetidine scaffold makes this compound a strategic starting point for developing CNS-penetrant AChE covalent probes. Dimethylcarbamates exhibit slower decarbamoylation kinetics and prolonged enzyme inactivation relative to methylcarbamates, with literature precedence for 404-fold potency gains in optimized systems [1]. The constrained azetidine ring may confer subtype selectivity over butyrylcholinesterase (BuChE), though direct selectivity data for this specific compound remain to be generated [1].

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With molecular weight of 180.63 Da (hydrochloride salt) and 144.17 Da (freebase equivalent), azetidin-3-yl dimethylcarbamate lies within ideal fragment space (MW < 250 Da). Its balanced composition of a strained heterocycle, a covalent warhead, and a protonatable amine makes it suitable for fragment library enrichment targeting serine hydrolases and CNS receptors [1]. The 98% purity and defined frozen storage conditions ensure compound integrity across multiple freeze-thaw cycles typical of fragment screening campaigns.

Quote Request

Request a Quote for Azetidin-3-yl dimethylcarbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.